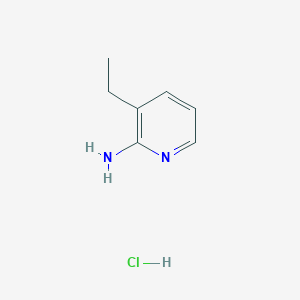

3-Ethylpyridin-2-amine hydrochloride

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds based on the pyridine ring, a six-membered heterocycle containing one nitrogen atom. The strategic placement of various functional groups on this core structure gives rise to a vast array of molecules with diverse chemical and physical properties. 2-aminopyridines, in particular, are of significant interest due to the presence of an amino group at a position adjacent to the ring nitrogen, which influences the electronic properties and reactivity of the molecule.

The ethyl group at the 3-position of 3-Ethylpyridin-2-amine (B122465) hydrochloride introduces steric and electronic effects that further modulate its chemical behavior. This substitution pattern makes it a key intermediate in the synthesis of various heterocyclic systems. The formation of the hydrochloride salt enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical reactions.

Academic Significance in Heterocyclic Compound Research

The academic significance of 3-Ethylpyridin-2-amine hydrochloride lies in its role as a versatile precursor for the construction of novel heterocyclic frameworks. The 2-amino group provides a reactive site for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions are fundamental in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

The study of substituted 2-aminopyridines contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. benthamscience.com Researchers often utilize compounds like this compound to explore how modifications to the pyridine scaffold impact biological activity. The insights gained from such studies are crucial for the rational design of new therapeutic agents.

Overview of Research Trajectories Pertaining to this compound

Current research involving this compound and its derivatives is primarily focused on their application in the synthesis of novel compounds with potential therapeutic applications. One significant area of investigation is the development of kinase inhibitors, which are a class of drugs that block the action of enzymes called kinases. Many kinase inhibitors feature a substituted pyridine core, and this compound serves as a valuable starting material for the synthesis of these complex molecules.

Another research trajectory involves the use of this compound in the development of new materials with specific optical or electronic properties. The pyridine ring system can be incorporated into larger conjugated systems to create organic materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the synthesis of novel ligands for metal catalysis is an active area of research. The nitrogen atoms in the 2-aminopyridine (B139424) moiety can coordinate with metal ions, making these compounds suitable for use as ligands in a variety of catalytic transformations.

Below are tables detailing the chemical properties of the parent compound, 3-Ethylpyridin-2-amine, and a related hydrochloride salt, which provide a basis for understanding the characteristics of this compound.

Table 1: Physicochemical Properties of 3-Ethylpyridin-2-amine

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 122.08440 g/mol |

| Monoisotopic Mass | 122.08440 g/mol |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 9 |

(Data sourced from PubChem CID 11051636) nih.gov

Table 2: Physicochemical Properties of a Related Compound, 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride

| Property | Value |

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.11 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 209.04865 g/mol |

| Monoisotopic Mass | 209.04865 g/mol |

| Topological Polar Surface Area | 64.9 Ų |

| Heavy Atom Count | 12 |

(Data sourced from PubChem CID 167739428) nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJHFCGMAWMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylpyridin 2 Amine Hydrochloride

Synthetic Routes to 3-Ethylpyridin-2-amine (B122465) Precursors

The construction of the 3-ethylpyridin-2-amine scaffold can be achieved through two primary strategies: the introduction of an amino group onto a pre-existing 3-ethylpyridine (B110496) core or the synthesis of the substituted pyridine (B92270) ring from acyclic precursors.

The direct amination of a pyridine ring is a common and historically significant method for the synthesis of 2-aminopyridines. The Chichibabin reaction, first reported in 1914, is a prominent example of such a transformation. google.com This reaction typically involves the treatment of a pyridine derivative with sodium amide (sodamide) in an aprotic solvent like xylene or toluene (B28343) at elevated temperatures. wikipedia.org

For 3-substituted pyridines, such as 3-ethylpyridine, the Chichibabin reaction predominantly yields the 2-amino-3-substituted isomer. The mechanism is generally understood to proceed through a nucleophilic addition-elimination pathway involving a σ-adduct intermediate. wikipedia.org The reaction is influenced by several factors, including the nature of the substituent on the pyridine ring, the reaction temperature, and pressure. Electron-donating groups, such as the ethyl group in 3-ethylpyridine, facilitate the amination at the C2 position.

Recent advancements in the Chichibabin reaction have focused on improving yields and reaction conditions. For instance, conducting the reaction under pressure with the addition of ammonia (B1221849) has been shown to significantly improve the yield of the desired 2-amino isomer. google.com Another modification involves the use of a sodium hydride-iodide composite, which can mediate the Chichibabin amination under milder conditions. ntu.edu.sg

Beyond the traditional Chichibabin reaction, other amination strategies have been developed. These include the use of pyridine N-oxides as starting materials, which can be converted to 2-aminopyridines under mild conditions. morressier.com This method offers excellent regioselectivity for the 2-position and is compatible with a wide range of functional groups. researchgate.net

An alternative to the direct amination of a pre-formed pyridine ring is the construction of the substituted pyridine ring from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine core.

One such approach involves the multicomponent reaction of aldehydes, malononitrile, and a thiol in the presence of a catalyst to yield highly substituted 2-aminopyridines. ias.ac.in While this specific example leads to a more complex substitution pattern, the underlying principle of constructing the pyridine ring from simple, readily available starting materials is a powerful strategy.

Another versatile method for pyridine synthesis involves the rhodium-catalyzed reaction of α,β-unsaturated oximes with alkynes. nih.govresearchgate.net This approach allows for the formation of polysubstituted pyridines under mild conditions. By carefully selecting the appropriate oxime and alkyne precursors, it is possible to synthesize 3-ethylpyridin-2-amine. The regioselectivity of this reaction can often be controlled by the choice of ligands on the rhodium catalyst. nih.govresearchgate.net

Furthermore, azazirconacycles have been utilized in the selective preparation of pyridine derivatives from two different alkynes and a nitrile. acs.org This method provides excellent control over the substitution pattern of the resulting pyridine.

Hydrochloride Salt Formation and Crystallization

Once the 3-ethylpyridin-2-amine precursor has been synthesized, it is converted to its hydrochloride salt to improve its stability, handling, and solubility characteristics. This process involves acidification followed by a controlled crystallization.

The formation of the hydrochloride salt is typically achieved by treating a solution of 3-ethylpyridin-2-amine with hydrogen chloride. The hydrogen chloride can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., ethanol (B145695), isopropanol), or as a gas.

A common procedure involves dissolving the free base in a suitable organic solvent and then adding a stoichiometric amount of hydrochloric acid. For instance, a patent for the preparation of 2-chloro-3-aminopyridine hydrochloride describes dissolving the aminopyridine in an organic solvent, dewatering, and then introducing hydrogen chloride to form the salt. google.com The choice of solvent is crucial to ensure good solubility of the free base and insolubility of the resulting hydrochloride salt, which facilitates its precipitation.

Crystallization is a critical step in obtaining 3-Ethylpyridin-2-amine hydrochloride with high purity and a desirable crystal form. The process is influenced by several factors, including the choice of solvent, cooling rate, and the presence of impurities.

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For aminopyridine hydrochlorides, alcohols such as ethanol or methanol (B129727), or mixtures with other organic solvents, are often employed. patsnap.com

Controlled cooling of the saturated solution is a common technique to induce crystallization. A slow cooling rate generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals. acs.org The temperature profile during crystallization can be optimized to achieve the desired crystal size distribution and purity.

In some cases, an anti-solvent can be added to a solution of the hydrochloride salt to reduce its solubility and induce crystallization. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the salt.

Optimization of Reaction Parameters and Process Efficiency

For the Chichibabin reaction, several parameters can be adjusted to enhance the yield and selectivity. As indicated in the table below, the choice of base, the reaction temperature, and the presence of additives can have a profound impact on the outcome of the reaction.

| Parameter | Condition A | Condition B | Outcome | Reference |

|---|---|---|---|---|

| Base System | NaNH₂ | NaH/LiI | The NaH/LiI system allows for milder reaction conditions and can improve yields. | ntu.edu.sg |

| Temperature | 65 °C | 85 °C | Increasing the temperature can accelerate the reaction rate, but may also lead to side products. | ntu.edu.sg |

| Pressure | Atmospheric | >50 psi (with NH₃) | Increased pressure and the presence of ammonia can significantly increase the yield of the 2-amino product. | google.com |

In the crystallization step, process parameters such as the cooling rate and the final temperature can be optimized to maximize the yield of the hydrochloride salt while maintaining high purity. A slower cooling rate of 5-40 °C/h is often preferred to prevent rapid precipitation and ensure complete crystallization. acs.org

Yield Enhancement Strategies

A key challenge in the synthesis of 2-amino-3-substituted pyridines is maximizing the reaction yield. The classic Chichibabin reaction, which uses sodium amide, can suffer from harsh reaction conditions and the formation of byproducts. slideshare.netwikipedia.org Modern approaches have sought to refine this methodology. One notable advancement involves the use of a sodium hydride-iodide composite, which has been shown to mediate the Chichibabin amination under milder conditions, leading to significantly improved yields for the amination of pyridine. ntu.edu.sg

While specific data for 3-ethylpyridine is not extensively published, the optimization studies on pyridine provide a strong foundation for enhancing the yield of 3-Ethylpyridin-2-amine. Key parameters that can be manipulated include the choice of aminating agent, solvent, temperature, and reaction time. For instance, the use of a NaH-LiI composite in THF has demonstrated the potential to achieve yields upwards of 90% for the C2 amination of pyridine. ntu.edu.sg The application of these optimized conditions to 3-ethylpyridine would be a primary strategy for enhancing the yield of the desired product.

Table 1: Optimization of Chichibabin Amination of Pyridine with n-Butylamine This table illustrates the effect of different conditions on the yield of N-butylpyridin-2-amine, providing a model for optimizing the synthesis of 2-amino-3-ethylpyridine.

| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LiI | 65 | 18 | 95 |

| 2 | none | 65 | 18 | 21 |

| 3 | LiI | 85 | 7 | 93 |

| 4 | NaI | 85 | 18 | 68 |

Data sourced from a study on revisiting the Chichibabin reaction. ntu.edu.sg

Selectivity Control in Synthesis

Controlling the regioselectivity of the amination reaction is crucial when starting with a substituted pyridine like 3-ethylpyridine. Nucleophilic aromatic substitution on the pyridine ring is electronically favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the anionic intermediate (a Meisenheimer-like adduct). slideshare.net

In the case of 3-substituted pyridines, amination can potentially occur at both the C2 and C6 positions. The presence of the ethyl group at the 3-position introduces steric hindrance, which is expected to influence the regioselectivity. Theoretical studies on the Chichibabin reaction suggest that the attack at the 2-position is generally more favorable both kinetically and thermodynamically. nih.gov For 3-phenylpyridine, amination occurs regioselectively at the less sterically hindered C6 position. ntu.edu.sg This suggests that for 3-ethylpyridine, amination would likely favor the C6 position to a significant extent, but a mixture of 2-amino-3-ethylpyridine and 2-amino-5-ethylpyridine could be expected. Controlling the reaction conditions, such as temperature and the nature of the aminating agent, can help to maximize the formation of the desired 2-amino-3-ethylpyridine isomer.

Purification Techniques for this compound

Achieving high purity of this compound is essential for its intended applications. The purification process typically involves the removal of unreacted starting materials, isomeric byproducts, and other impurities. The polar and ionic nature of the hydrochloride salt presents specific challenges and opportunities for purification.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of aminopyridine derivatives and their salts. Due to the polar nature of this compound, normal-phase chromatography on silica (B1680970) gel can be challenging due to strong interactions that can lead to peak tailing and poor separation.

High-Performance Liquid Chromatography (HPLC) offers several effective methods for the separation of aminopyridine isomers and related impurities. sielc.comcmes.org

Reversed-Phase HPLC: This is a common technique where a nonpolar stationary phase is used with a polar mobile phase. For aminopyridine hydrochlorides, the mobile phase is often a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile (B52724). The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal separation. nih.gov

Hydrogen-Bonding Mode HPLC: Specialized columns, such as SHARC 1 columns, can separate isomers based on hydrogen bonding interactions. The mobile phase typically consists of a non-aqueous mixture of acetonitrile and methanol with additives like formic acid and ammonium (B1175870) formate. sielc.comsielc.com

Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing unique selectivity for polar and ionizable compounds like aminopyridine hydrochlorides.

Table 2: Exemplary HPLC Conditions for Aminopyridine Separation This table provides examples of mobile phase compositions used for the HPLC separation of aminopyridine isomers, which can be adapted for the purification of this compound.

| Stationary Phase | Mobile Phase Composition | Detection | Reference |

| C18 | Phosphate buffer (pH 7.0) / Methanol (90:10) | UV (280 nm) | cmes.org |

| SHARC 1 | Acetonitrile / Methanol with Formic Acid and Ammonium Formate | UV (270 nm) | sielc.com |

Advanced Recrystallization and Precipitation Protocols

Recrystallization is a fundamental and highly effective method for purifying solid compounds like this compound. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For amine hydrochlorides, polar protic solvents or mixtures are often employed.

Commonly used solvent systems for the recrystallization of amine hydrochlorides include:

Ethanol

Isopropanol

Methanol

Mixtures of alcohols with ethers (e.g., ethanol/diethyl ether) or esters (e.g., ethanol/ethyl acetate) to induce precipitation. rochester.edu

The process can be further optimized by controlling the cooling rate, employing seeding techniques to initiate crystallization, and carefully washing the resulting crystals to remove residual impurities. For pharmaceutical applications, advanced techniques such as co-crystallization might be explored to modify the physicochemical properties of the hydrochloride salt. google.compatsnap.com

Spectroscopic and Structural Characterization of 3 Ethylpyridin 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom. For 3-Ethylpyridin-2-amine (B122465) hydrochloride, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to unambiguously assign all proton and carbon signals.

A ¹H NMR spectrum of 3-Ethylpyridin-2-amine hydrochloride would be expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the connectivity of the protons.

Ethyl Group: The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The integration of these signals would correspond to three and two protons, respectively.

Pyridine Ring Protons: The pyridine ring would show three aromatic protons. Their chemical shifts would be influenced by the electron-donating amino group and the ethyl substituent. The splitting patterns would reveal the ortho, meta, and para relationships between these protons.

Amine/Ammonium (B1175870) Protons: The protons on the nitrogen atom (amine/ammonium) would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~1.2 | Triplet | ~7.5 | 3H |

| CH₂ | ~2.6 | Quartet | ~7.5 | 2H |

| Pyridine H-4 | ~7.5 | Doublet of doublets | 1H | |

| Pyridine H-5 | ~6.8 | Doublet of doublets | 1H | |

| Pyridine H-6 | ~8.0 | Doublet of doublets | 1H | |

| NH₂/NH₃⁺ | Variable | Broad singlet | 2H/3H |

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal.

Ethyl Group Carbons: Two signals would be expected for the methyl and methylene carbons of the ethyl group.

Pyridine Ring Carbons: Five distinct signals would be expected for the carbons of the pyridine ring. The chemical shifts would be influenced by the substituents, with the carbon atom attached to the amino group (C-2) and the ethyl group (C-3) showing characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| CH₂ | ~25 |

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~138 |

| Pyridine C-5 | ~115 |

| Pyridine C-6 | ~148 |

To confirm the assignments made from 1D NMR spectra, 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the ethyl group and the pyridine ring, as well as for assigning the quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

HRMS would be used to determine the exact mass of the molecular ion of 3-Ethylpyridin-2-amine. From the exact mass, the elemental composition can be determined with high accuracy. The molecular formula for the free base, 3-Ethylpyridin-2-amine, is C₇H₁₀N₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.

Table 3: HRMS Data for 3-Ethylpyridin-2-amine (Note: This data is based on the known molecular formula.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₇H₁₀N₂ | 122.0844 |

| [M+H]⁺ | C₇H₁₁N₂ | 123.0922 |

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable information for structural confirmation. For 3-Ethylpyridin-2-amine, common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at [M-29]⁺.

Cleavage of the pyridine ring: The stable aromatic ring may also undergo characteristic fragmentation.

By analyzing the masses of the fragment ions, the structure of the molecule can be pieced together and confirmed.

Vibrational Spectroscopy

No experimental FT-IR data for this compound has been found in the searched literature.

No experimental Raman spectroscopy data for this compound has been located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the public scientific record.

X-ray Crystallography and Solid-State Structure Elucidation

No crystallographic studies have been published for this compound, and therefore its crystal system and unit cell parameters are unknown.

Without a determined crystal structure, the specific bond lengths, bond angles, and torsional angles for solid-state this compound cannot be provided.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound's Intermolecular Interactions

A thorough investigation into the intermolecular interactions and hydrogen bonding networks of this compound could not be completed due to a lack of available crystallographic and detailed spectroscopic data in the public domain. While general information on the base compound, 3-Ethylpyridin-2-amine, is accessible, specific research findings detailing the crystal structure and precise intermolecular forces of its hydrochloride salt are not presently available through open-source scientific literature and databases.

Without such empirical data, any description of the hydrogen bonding network would be purely speculative. Detailed analysis requires concrete information on which atoms act as hydrogen bond donors and acceptors, the geometry of these bonds, and how they connect the molecules into a larger supramolecular architecture. Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy could provide evidence of hydrogen bonding through shifts in vibrational frequencies, but published studies with this level of detail for this compound were not identified.

For a comprehensive and scientifically accurate discussion on this topic, the following data would be essential:

Crystallographic Data: Atomic coordinates from X-ray or neutron diffraction studies would reveal the precise three-dimensional arrangement of molecules and ions in the crystal, allowing for a detailed analysis of all intermolecular contacts.

Spectroscopic Data: High-resolution NMR, IR, and Raman spectra could offer insights into the electronic environment of the atoms involved in hydrogen bonding.

Given the constraints of relying solely on existing research, a detailed and factual article on the "Investigation of Intermolecular Interactions and Hydrogen Bonding Networks" of this compound cannot be generated at this time. Further experimental research is required to elucidate the structural characteristics of this compound.

Chemical Reactivity and Derivatization Pathways of 3 Ethylpyridin 2 Amine Hydrochloride

Reactivity at the Amine Functionality

The primary amine group at the 2-position of the pyridine (B92270) ring is a key functional handle, behaving as a potent nucleophile. Its reactivity is central to a variety of derivatization strategies, including substitution, acylation, and alkylation reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it inherently nucleophilic. masterorganicchemistry.com This allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The general trend for the nucleophilicity of amines is that it increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

In the context of 3-Ethylpyridin-2-amine (B122465), the primary amine can participate in nucleophilic substitution reactions with a variety of electrophiles. youtube.com For instance, it can react with alkyl halides in SN2 reactions. However, a significant challenge in such reactions is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu Another consideration is that strong bases can lead to competing elimination reactions with certain alkyl halides. masterorganicchemistry.com

Amidation, Acylation, and Alkylation Reactions

Building upon its nucleophilic character, the amine functionality readily undergoes reactions with various electrophilic partners to form amides, and alkylated derivatives.

Amidation and Acylation: The reaction of the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, is a fundamental transformation. Acylation with reagents like benzoyl isothiocyanate or acetic anhydride (B1165640) on similar 2-aminopyridine (B139424) structures has been documented. nih.govacs.org This process, known as acylation or amidation, yields stable amide products. These reactions are typically straightforward and high-yielding. For example, the reaction of an aminopyridine with an acyl chloride proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.

Alkylation: Direct alkylation of the amine group with alkyl halides is a common method to introduce alkyl substituents. msu.edu However, as mentioned, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the products. msu.edu To achieve mono-alkylation, strategies such as using a large excess of the amine or employing protecting group chemistry may be necessary. For example, a primary amine can be converted into a sulfonamide, which can then be alkylated and subsequently deprotected to yield a secondary amine. msu.edu

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-(pyridin-2-yl)amides | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Amidation | Carboxylic Anhydrides (e.g., Acetic anhydride) | N-(pyridin-2-yl)amides | Heat or Catalyst |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amines, Quaternary Salts | Solvent (e.g., DMF, Acetonitrile), Base (optional) |

| Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | N-(pyridin-2-yl)sulfonamides | Aqueous base (Hinsberg Test) |

Transformations Involving the Pyridine Ring System

The pyridine ring, while aromatic, has distinct reactivity compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This makes the ring generally less reactive towards electrophilic substitution but susceptible to other transformations like cross-coupling and cyclization. The substituents—the activating amino group and the weakly activating ethyl group—play a crucial role in modulating the ring's reactivity and directing the outcome of reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation)

When these reactions do occur, substitution typically happens at the 3-position (or 5-position) relative to the ring nitrogen. libretexts.org In 3-ethylpyridin-2-amine, the directing effects are complex. The powerful ortho-, para-directing amino group at C2 would favor substitution at C3 (blocked) and C5. The ortho-, para-directing ethyl group at C3 would favor substitution at C2 (blocked), C4, and C6. The combined influence suggests that the C5 position is a likely site for electrophilic attack, should the reaction proceed. A one-pot, three-step method involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closing, has been developed as an alternative to direct EAS for achieving 3-selective halogenation of pyridines. nih.govchemrxiv.org

| Reaction | Reagent | Typical Conditions | Expected Product (Major) |

| Bromination | Br₂ | Oleum, high temperature | 5-Bromo-3-ethylpyridin-2-amine (B1376217) |

| Nitration | KNO₃ / H₂SO₄ | High temperature | 3-Ethyl-5-nitropyridin-2-amine |

| Sulfonation | SO₃ / H₂SO₄ | High temperature | 2-Amino-3-ethylpyridine-5-sulfonic acid |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to pyridine derivatives. mdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. mdpi.com To utilize 3-ethylpyridin-2-amine in a Suzuki coupling, it would first need to be halogenated (e.g., at the 5-position). The resulting 5-bromo-3-ethylpyridin-2-amine could then be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or vinyl-substituted pyridines. nih.govnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide or triflate and an amine. wikipedia.org 3-Ethylpyridin-2-amine can act as the nucleophilic amine component, reacting with various aryl halides to produce N-aryl derivatives. nih.govresearchgate.net Alternatively, a halogenated derivative of the title compound could be coupled with other primary or secondary amines to expand the substitution pattern. acs.orgnih.gov

| Reaction | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 5-Bromo-3-ethylpyridin-2-amine + Arylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 5-Aryl-3-ethylpyridin-2-amine |

| Buchwald-Hartwig | 3-Ethylpyridin-2-amine + Aryl bromide | Pd₂(dba)₃ + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) | N-Aryl-3-ethylpyridin-2-amine |

Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazopyridines, Thiazolopyridines)

The 1,2-diamine-like arrangement of the ring nitrogen and the exocyclic amine in 2-aminopyridines makes them ideal precursors for the synthesis of fused bicyclic heteroaromatic systems.

Imidazopyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a well-established transformation of 2-aminopyridines. researchgate.net A common method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde (B98955) or a substituted α-bromoketone. e3s-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system. e3s-conferences.orgorganic-chemistry.org

Thiazolopyridines: Similarly, the thiazolo[3,2-a]pyridine skeleton can be constructed from 2-aminopyridine precursors. researchgate.netrsc.org One synthetic route involves the reaction of the 2-aminopyridine with a molecule containing a thiocyanate (B1210189) or a similar functional group that can undergo cyclization to form the thiazole (B1198619) ring. For instance, reacting 3-amino-2-chloropyridines with ortho-alkylthiocarboxylic acids can lead to the formation of thiazolopyridines. researchgate.net

| Fused Heterocycle | Common Reagent | Reaction Name/Type | General Product Structure |

| Imidazopyridine | α-Haloketone (R-CO-CH₂Br) | Tschitschibabin Reaction | 7-Ethyl-imidazo[1,2-a]pyridine derivatives |

| Thiazolopyridine | α-Thiocyanato ketone | Cyclocondensation | 7-Ethyl-thiazolo[3,2-a]pyridinium derivatives |

Mechanistic Investigations of Key Reactions

Proposed Reaction Pathways and Intermediates

Without experimental or computational studies on 3-Ethylpyridin-2-amine hydrochloride, any proposed reaction pathways and intermediates would be purely speculative and based on general mechanisms known for 2-aminopyridines. For instance, in a typical electrophilic substitution on the amino group, the reaction would proceed through a standard addition-elimination mechanism. The lone pair of the exocyclic nitrogen atom would act as the nucleophile, attacking the electrophile. The presence of the ethyl group at the 3-position might exert a minor steric and electronic effect, potentially influencing the rate and regioselectivity of reactions on the pyridine ring, but specific data is lacking.

Kinetic and Thermodynamic Studies of Transformations

No kinetic or thermodynamic data, such as reaction rate constants, activation energies, or enthalpies and entropies of reaction, for the transformations of this compound have been published. Such studies are crucial for understanding the feasibility and efficiency of chemical processes and for optimizing reaction conditions. The absence of this information prevents a quantitative discussion of the compound's reactivity.

Due to the unavailability of the specific research findings required to populate the requested sections, data tables and a detailed narrative on the mechanistic aspects of this compound's chemistry cannot be generated.

Computational and Theoretical Studies on 3 Ethylpyridin 2 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its properties. nih.gov For 3-Ethylpyridin-2-amine (B122465) hydrochloride, DFT calculations would typically commence with geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation of the molecule. nih.gov Advanced functionals, such as B3LYP, are often paired with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy in predicting the molecular geometry. nih.govresearchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, also elucidated by DFT, reveals how electrons are distributed within the molecule. This information is vital for predicting reactivity, polarity, and spectroscopic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com The predicted chemical shifts are valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of 3-Ethylpyridin-2-amine hydrochloride. While various machine learning and quantum mechanical approaches exist for predicting NMR shifts, DFT provides a robust, first-principles method. mdpi.comnih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with an experimental IR spectrum to confirm the presence of specific functional groups and to aid in the complete vibrational assignment for the molecule.

A hypothetical table of predicted vibrational frequencies for this compound is presented below to illustrate the expected output from such a calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=N Stretch (pyridine ring) | 1600 - 1650 |

| C=C Stretch (pyridine ring) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| N-H Bend | 1550 - 1650 |

| C-H Bend | 1350 - 1480 |

Note: This table is illustrative and contains expected ranges for a molecule of this type. Actual calculated values would be specific.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

| Parameter | Theoretical Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of molecules in larger systems and over time.

Conformational Analysis and Energy Landscapes

The ethyl group in this compound can rotate around the carbon-carbon single bond, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is often done by creating a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles. Identifying the global minimum on this surface corresponds to the most stable conformation of the molecule.

Study of Intermolecular Interactions in Solution and Solid States

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in a solvent or in its crystalline form. mdpi.com

In Solution: In a solvent like water, MD simulations can reveal how the molecule interacts with the surrounding solvent molecules. This includes the formation of hydrogen bonds between the amine and pyridinium (B92312) protons and the solvent, as well as hydrophobic interactions involving the ethyl group and the aromatic ring. These simulations provide a dynamic picture of the solvation shell around the molecule.

In the Solid State: In the solid state, MD simulations can be used to understand the packing of molecules in the crystal lattice and the nature of the intermolecular forces that hold the crystal together. For an ionic compound like this compound, strong electrostatic interactions between the pyridinium cation and the chloride anion would be expected to play a dominant role. mdpi.com Hydrogen bonding between the amine group of one molecule and the nitrogen of the pyridine (B92270) ring or the chloride ion of another would also be significant. These simulations can help in understanding the crystal structure and properties like melting point and solubility.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational methods allows for the detailed mapping of potential energy surfaces, identifying the most favorable reaction pathways. For derivatives of 2-aminopyridine (B139424), such as 3-Ethylpyridin-2-amine, computational techniques like Density Functional Theory (DFT) are instrumental in understanding their synthesis and reactivity.

Research on the synthesis of various 2-aminopyridine derivatives has proposed mechanisms that can be computationally modeled. For instance, in multicomponent reactions leading to substituted 2-aminopyridines, computational studies can elucidate the stepwise formation of intermediates and the associated transition states. nih.gov These calculations can confirm proposed mechanisms, such as the initial Knoevenagel condensation followed by cyclization and aromatization steps. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed.

Transition state theory (TST) is a fundamental concept applied in these computational studies. The geometry and energy of a transition state, a first-order saddle point on the potential energy surface, are crucial for determining the reaction rate. For reactions involving 2-aminopyridine derivatives, DFT calculations can accurately predict the structures of these transient species. researchgate.net For example, in reactions like the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, computational analysis can identify the key transition states for the cyclization and subsequent steps, providing insights into the factors that control the reaction's feasibility and rate. researchgate.net

The following table summarizes hypothetical energy values for a proposed reaction pathway involving a 2-aminopyridine derivative, illustrating the type of data generated from computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 (TS1) | +15.8 |

| Intermediate 2 | -12.4 |

| Transition State 2 (TS2) | +20.1 |

| Products | -25.6 |

This table is illustrative and based on typical values found in computational studies of related heterocyclic compounds.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational chemistry also provides a suite of descriptors that can predict the reactivity and selectivity of molecules like 3-Ethylpyridin-2-amine. These descriptors are derived from the electronic structure of the molecule and offer quantitative measures of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory is a cornerstone in this area. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For substituted 2-aminopyridines, DFT calculations can provide precise values for these orbital energies. The presence of an ethyl group at the 3-position and the amino group at the 2-position will influence the electron distribution and thus the HOMO and LUMO energies. The protonation of the pyridine nitrogen to form the hydrochloride salt would further modulate these electronic properties, generally making the ring more electron-deficient and influencing its reactivity towards nucleophiles and electrophiles.

Global reactivity descriptors , such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a more nuanced understanding of reactivity. scirp.org

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it represents the resistance to change in electron distribution. A harder molecule is less reactive.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the escaping tendency of electrons.

Global Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the electrophilic character of a molecule.

The following table presents hypothetical computational descriptors for 3-Ethylpyridin-2-amine, illustrating how these values can be used to predict its reactivity.

| Descriptor | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.8 | Indicates electron-donating capability. |

| LUMO Energy | -0.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | A relatively large gap suggests good kinetic stability. researchgate.net |

| Chemical Hardness (η) | 2.65 | Suggests moderate reactivity. |

| Chemical Potential (μ) | -3.15 | Indicates the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | 1.87 | Quantifies the molecule's ability to act as an electrophile. |

This table is illustrative and based on typical values for similar aromatic amines.

Furthermore, local reactivity descriptors , such as Fukui functions and the dual descriptor, can be used to predict the regioselectivity of reactions. These descriptors identify the most nucleophilic and electrophilic sites within the molecule. For 3-Ethylpyridin-2-amine, these calculations would pinpoint which atoms on the pyridine ring or the amino group are most susceptible to electrophilic or nucleophilic attack, thus predicting the outcome of various chemical transformations. nih.gov

Applications of 3 Ethylpyridin 2 Amine Hydrochloride in Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

3-Ethylpyridin-2-amine (B122465) hydrochloride serves as a crucial starting material for the synthesis of intricate organic molecules, particularly those with pharmaceutical or biological significance. The presence of the amino group at the 2-position of the pyridine (B92270) ring allows for a variety of chemical transformations, making it a valuable synthon for medicinal chemists. For instance, substituted 2-aminopyridines are known precursors to bioactive compounds. While specific examples detailing the use of 3-ethylpyridin-2-amine in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is present in various pharmacologically active agents.

The general strategy involves the modification of the amino group or the pyridine ring to build molecular complexity. The ethyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially leading to favorable interactions with biological targets.

Table 1: Potential Complex Molecules Derivable from 3-Ethylpyridin-2-amine Hydrochloride (Illustrative examples based on the reactivity of 2-aminopyridines)

| Target Molecule Class | Synthetic Strategy | Potential Application |

| Substituted Guanidines | Guanylation of the 2-amino group | Kinase Inhibitors |

| Fused Heterocycles | Cyclization reactions involving the amino and ring nitrogen | Anticancer Agents |

| Arylated Pyridines | Cross-coupling reactions on a halogenated pyridine ring | CNS Active Agents |

Building Block for Diverse Heterocyclic Scaffolds

One of the most significant applications of this compound is in the construction of fused heterocyclic systems. The inherent reactivity of the 2-aminopyridine (B139424) moiety allows it to participate in various cyclization reactions, leading to the formation of bicyclic and polycyclic structures. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds.

The general synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. In the case of this compound, this reaction would yield 8-ethylimidazo[1,2-a]pyridine (B3395190) derivatives. The ethyl group at the 8-position can be further functionalized or can serve to modulate the physicochemical properties of the resulting molecule.

Table 2: Examples of Heterocyclic Scaffolds from this compound (Based on established synthetic routes for 2-aminopyridines)

| Heterocyclic Scaffold | Reagents and Conditions | Significance of the Scaffold |

| Imidazo[1,2-a]pyridines | α-Haloketones, base | Antiviral, anticancer, anti-inflammatory |

| Triazolo[1,5-a]pyridines | Reagents for diazotization and cyclization | CNS activity, antimicrobial |

| Pyrido[1,2-a]pyrimidines | β-Dicarbonyl compounds, acid catalyst | Diverse biological activities |

Precursor for Advanced Organic Functionalities and Derivatization

The chemical reactivity of this compound allows for its conversion into a variety of other functional groups and derivatives. These transformations are key to expanding its utility in organic synthesis. The primary amino group can undergo a range of reactions, including acylation, alkylation, and sulfonylation, to introduce new functionalities and build more complex molecular architectures.

Acylation: The reaction of 3-Ethylpyridin-2-amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(3-ethylpyridin-2-yl)amides. This transformation is useful for installing various acyl groups, which can act as protecting groups or as pharmacophores in drug design. google.com

Alkylation: The amino group can also be alkylated using alkyl halides. youtube.com However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono- and di-alkylated products. libretexts.org Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

These derivatization reactions significantly broaden the scope of molecules that can be accessed from this starting material.

Table 3: Derivatization Reactions of 3-Ethylpyridin-2-amine

| Reaction Type | Reagent | Product Class | Potential Utility |

| Acylation | Acetyl chloride | N-(3-ethylpyridin-2-yl)acetamide | Intermediate for further synthesis |

| Alkylation | Benzyl bromide | N-benzyl-3-ethylpyridin-2-amine | Precursor for ligands and catalysts |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-ethylpyridin-2-yl)-4-methylbenzenesulfonamide | Bioactive compound synthesis |

Utilization in the Design of Specialized Chemical Probes (e.g., Fluorescent Sensing Systems)

Substituted aminopyridines are known to be effective fluorophores and have been utilized in the development of fluorescent probes for the detection of various analytes. mdpi.com The fluorescence properties of these molecules can be modulated by the substituents on the pyridine ring. The 3-ethylpyridin-2-amine scaffold, with its inherent fluorescence potential, can be derivatized to create chemosensors for metal ions or other biologically relevant species.

The design of such a probe would typically involve the introduction of a receptor unit that can selectively bind to the target analyte. This binding event would then induce a change in the fluorescence properties of the aminopyridine core, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. For example, the amino group could be functionalized with a chelating moiety to create a sensor for metal ions.

While specific fluorescent probes derived from this compound are not widely reported, the principles of fluorescent sensor design suggest its potential in this area.

Application in Ligand Synthesis for Catalysis Research

The 2-aminopyridine moiety is a well-established structural motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable chelate complexes. This compound can serve as a precursor for the synthesis of various types of ligands, including Schiff base ligands and other multidentate ligands.

For instance, condensation of 3-Ethylpyridin-2-amine with an appropriate aldehyde or ketone would yield a Schiff base ligand. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The ethyl group at the 3-position can provide steric bulk, which can influence the selectivity of the catalytic reaction.

Table 4: Potential Ligands and Metal Complexes from this compound (Illustrative examples)

| Ligand Type | Metal Ion | Potential Catalytic Application |

| Schiff Base | Palladium(II) | Suzuki and Heck cross-coupling reactions |

| Bidentate N,N-donor | Ruthenium(II) | Asymmetric hydrogenation |

| Pincer Ligand | Iron(II) | Oxidation reactions |

Research into Quaternary Pyridinium (B92312) Salt Formation and Derivatives

The pyridine nitrogen atom in 3-Ethylpyridin-2-amine is nucleophilic and can be alkylated to form quaternary pyridinium salts. This reaction, often referred to as quaternization, typically involves the treatment of the pyridine with an alkyl halide. wikipedia.org The resulting quaternary pyridinium salts are ionic compounds with a range of potential applications, including as phase-transfer catalysts, ionic liquids, and antimicrobial agents.

The quaternization of 3-Ethylpyridin-2-amine would lead to the formation of 2-amino-3-ethyl-N-alkylpyridinium halides. The properties of these salts, such as their solubility and thermal stability, would be influenced by the nature of the alkyl group and the counter-ion. Research in this area would involve the synthesis of a library of these salts and the investigation of their physical and chemical properties.

Table 5: Hypothetical Quaternary Pyridinium Salts from 3-Ethylpyridin-2-amine

| Alkylating Agent | Quaternary Salt Name | Potential Application |

| Methyl iodide | 2-Amino-3-ethyl-1-methylpyridinium iodide | Ionic liquid precursor |

| Cetyl bromide | 2-Amino-1-cetyl-3-ethylpyridinium bromide | Surfactant, antimicrobial agent |

| Benzyl chloride | 2-Amino-1-benzyl-3-ethylpyridinium chloride | Phase-transfer catalyst |

This compound is a valuable and versatile compound with a wide range of potential applications in organic synthesis and materials science. Its ability to serve as a key intermediate for complex molecules, a building block for diverse heterocyclic scaffolds, a precursor for advanced functionalities, and a component in the design of specialized chemical probes and ligands for catalysis highlights its significance. Furthermore, the exploration of its quaternary pyridinium salt derivatives opens up new avenues for research and application. While the full potential of this specific compound is still being explored, the established chemistry of the 2-aminopyridine scaffold provides a strong foundation for its continued use in the development of novel and functional materials.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-Ethylpyridin-2-amine (B122465) hydrochloride and its analogs is geared towards greener and more efficient processes. Traditional methods are progressively being replaced by novel approaches that prioritize sustainability, atom economy, and reduced environmental impact. Key emerging strategies include multicomponent reactions (MCRs) and catalyst-free synthetic routes.

MCRs offer a powerful tool for the construction of complex molecules like substituted 2-aminopyridines in a single step from three or more starting materials, minimizing waste and saving time and resources. nih.govresearchgate.net Catalyst-free approaches are also gaining traction as they eliminate the need for often expensive and toxic metal catalysts, simplifying purification processes and reducing environmental burden. nih.govnih.govrsc.org

| Synthetic Strategy | Key Advantages | Representative Examples for 2-Aminopyridines |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste, operational simplicity. | Synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and primary amines with yields up to 97%. nih.govacs.orgacs.org |

| Catalyst-Free Synthesis | Avoids toxic and expensive catalysts, simplified purification, environmentally benign. | Reaction of 2-mercaptopyridine (B119420) derivatives with amines under mild, solvent-free conditions. nih.govnih.gov |

| Transition-Metal-Free Synthesis | Circumvents issues related to metal contamination in the final product. | Synthesis of 2-aminopyridines from 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride. rsc.org |

Exploration of New Derivatization Strategies for Enhanced Functionality

Derivatization of the 3-Ethylpyridin-2-amine hydrochloride scaffold is a promising avenue for modulating its physicochemical properties and enhancing its functionality for specific applications. Future research will likely focus on strategic modifications of the pyridine (B92270) ring and the amino group to impart novel biological activities or to facilitate its use in advanced analytical techniques. researchgate.net

For instance, derivatization can be employed to improve the compound's performance in techniques like electrospray ionization-tandem mass spectrometry (ESI-MS/MS), enabling more sensitive detection and quantification. This is particularly relevant for pharmacokinetic studies and trace analysis. Furthermore, the introduction of specific functional groups can be explored to target biological macromolecules, potentially leading to the development of new therapeutic agents. researchgate.netnih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is expected to benefit significantly from the integration of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. acs.orgnih.govjst.org.in

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.gov This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. nih.gov Automated synthesis platforms can further accelerate the discovery process by enabling the rapid synthesis and screening of large libraries of derivatives. nih.govnih.govacs.orgresearchgate.netresearchgate.net

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility, potential for telescoping multi-step syntheses. acs.orgnih.govuc.pt |

| Automated Synthesis | High-throughput synthesis and screening, rapid library generation, miniaturization of reactions, accelerated discovery of new compounds with desired properties. nih.govnih.govresearchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The in-depth characterization and real-time monitoring of reactions involving this compound will be driven by the application of advanced spectroscopic techniques. In-situ monitoring provides valuable kinetic and mechanistic data that is often unattainable through traditional offline analysis. spectroscopyonline.comrsc.orgresearchgate.net

Techniques such as in-situ Raman and infrared (IR) spectroscopy can be used to track the formation of intermediates and products in real-time, offering a deeper understanding of the reaction mechanism. rsc.orgresearchgate.net This information is crucial for optimizing reaction conditions and ensuring process control, particularly in flow chemistry setups.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational research is becoming increasingly vital in chemical sciences. For this compound, this collaborative approach can accelerate the design of new derivatives and the prediction of their properties.

Density Functional Theory (DFT) calculations, for example, can be used to predict the nucleophilicity, reactivity, and spectroscopic properties of substituted pyridines. ias.ac.inresearcher.lifetandfonline.comresearchgate.netresearchgate.net This theoretical insight can guide experimental efforts by identifying promising synthetic targets and derivatization strategies. The combination of computational predictions with experimental validation creates a powerful feedback loop for the rational design of molecules with tailored functionalities.

| Research Aspect | Experimental Approach | Computational (DFT) Approach |

| Reactivity Prediction | Kinetic studies of derivatization reactions. | Calculation of nucleophilicity, HOMO-LUMO energies, and charge distribution to predict reaction sites. ias.ac.inresearchgate.net |

| Spectroscopic Analysis | Measurement of IR, Raman, and NMR spectra. | Simulation of vibrational and NMR spectra to aid in the assignment of experimental data. |

| Property Optimization | Synthesis and testing of derivatives for a specific application. | In-silico screening of virtual libraries to identify candidates with desired electronic or steric properties. |

Potential for Functional Materials Development through Derivatization

The derivatization of the this compound core structure opens up possibilities for the development of novel functional materials. The pyridine scaffold is a versatile building block in materials science due to its electronic properties and coordination capabilities. nih.govresearchgate.netrsc.org

By introducing specific functional groups, derivatives of this compound could be explored for applications in various fields. For example, incorporating chromophores could lead to the development of new fluorescent probes or materials for organic light-emitting diodes (OLEDs). nih.gov Furthermore, the chelating ability of the 2-aminopyridine (B139424) moiety could be exploited for the design of novel catalysts or chemosensors. researchgate.net The exploration of these avenues will likely be a significant focus of future research.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Ethylpyridin-2-amine hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer :

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, ethylation of pyridin-2-amine derivatives under controlled pH (6–8) and temperature (60–80°C) ensures minimal side reactions .

- Purity Control : High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. Reaction quenching at 90% conversion minimizes impurities .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., ethyl group integration at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peak at m/z 171.1) .

- Supplementary Methods : X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., Cl⋯Cl interactions at 3.278 Å) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Amine Reactivity : Participates in alkylation, acylation, and Schiff base formation. For example, reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives .

- Heterocycle Modifications : Electrophilic substitution at the pyridine ring (e.g., nitration at 50°C with HNO/HSO) generates nitro derivatives for further functionalization .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in complex syntheses?

- Methodological Answer :

- Temperature Effects : Elevated temperatures (>80°C) favor ethyl group migration, leading to by-products like 3-ethylpyridin-4-amine. Kinetic control at 60°C minimizes this .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents (e.g., ethanol) stabilize intermediates .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Combine H-N HMBC NMR to confirm amine connectivity and High-Resolution MS (HRMS) for exact mass matching. For example, mismatched peaks may indicate salt adducts (e.g., [M+Na]) requiring re-analysis .

- Crystallographic Clarification : Single-crystal X-ray studies resolve ambiguities, such as distinguishing between tautomeric forms .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Functional Group Addition : Introduce fluorinated groups (e.g., CF) via Ullmann coupling to improve metabolic stability .

- Hybrid Molecules : Conjugate with pyrimidine or piperidine moieties to target enzyme active sites (e.g., kinase inhibition studies) .

Q. How can the biological activity of this compound be systematically assessed?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to receptors (e.g., serotonin receptors). IC values are calculated via dose-response curves .

- Mechanistic Studies : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with targets like monoamine oxidases, validated by enzymatic inhibition assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.